3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
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Overview
Description
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common method includes the use of phase-transfer catalysis, where a crown-ether catalyst is employed to promote the reaction. The reaction typically occurs in a dimethylsulfoxide/toluene mixed solvent at elevated temperatures (130-175°C). The process involves etherification and subsequent acidification to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: It is used in the production of materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can form electron donor-acceptor complexes, leading to various chemical transformations. These interactions often involve pathways such as single electron transfer (SET) reactions under specific conditions .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride stands out due to its unique trifluoromethyl group. Similar compounds include:
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl alkenes
- Pyrazolones with trifluoromethyl groups These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
2285440-51-7 |
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Molecular Formula |
C8H12ClF3N2O |
Molecular Weight |
244.64 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride |
InChI |
InChI=1S/C8H11F3N2O.ClH/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7;/h12H,1-5H2;1H |
InChI Key |
OKKWELAPGSCKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=NO2)C(F)(F)F.Cl |
Origin of Product |
United States |
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